molecular formula C10H12ClN3O3 B1480052 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid CAS No. 2098119-06-1

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

Cat. No.: B1480052
CAS No.: 2098119-06-1
M. Wt: 257.67 g/mol
InChI Key: JKUIFNFGXMIPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid ( 2098119-06-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 12 ClN 3 O 3 and a molecular weight of 257.67 g/mol, features a fused imidazopyrazine heterocyclic system, a structure known to be a privileged scaffold in the development of biologically active molecules . Compounds with similar dihydroimidazopyrazine cores have been investigated as potent, orally active inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), highlighting the potential of this scaffold in developing therapeutics for type 2 diabetes . The reactive chloro and oxobutanoic acid groups make this reagent a versatile intermediate for further synthetic modification, such as forming amide bonds or exploring structure-activity relationships. Supplied with a typical purity of 95% or higher, it is ideal for lead optimization and library synthesis in pharmaceutical R&D . Researchers should note that predicted physicochemical properties include a density of 1.57 g/cm³, a boiling point of 601.2 °C, and a pKa of 4.56 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-10(16)17/h5H,1-4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUIFNFGXMIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core

The initial step generally involves the formation of the 5,6-dihydroimidazo[1,2-a]pyrazine ring system. This is often achieved by cyclization reactions starting from appropriately substituted pyrazine derivatives and imidazole precursors under controlled conditions.

  • For example, a related compound, tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, was synthesized by heating a mixture of precursors in N,N-dimethylacetamide at elevated temperatures (approximately 95–100°C) for several hours, followed by purification via chromatography.

Formation of the 4-Oxobutanoic Acid Side Chain

The attachment of the 4-oxobutanoic acid moiety is typically accomplished by amide or ester bond formation reactions involving the corresponding acid or acid derivatives and the imidazo[1,2-a]pyrazine amine or hydroxyl functionalities.

  • A common approach involves the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) combined with N-hydroxybenzotriazole (HOBT) to activate the carboxylic acid group for amide bond formation. This method has yielded high product yields (up to 86%) under mild conditions (room temperature, nitrogen atmosphere) with reaction times around 4 to 16 hours.

  • Reaction conditions typically include solvents like dichloromethane or N,N-dimethylformamide (DMF), and the reaction workup involves aqueous washes (NaHCO3, brine) and purification by flash chromatography.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Amide formation using EDC/HOBT in CH2Cl2 at 0°C to room temperature for 4 h EDC, HOBT, nitrogen atmosphere, room temp 86 High yield, mild conditions, monitored by TLC
Carbodiimide coupling in DMF at 0–20°C for 15–16 h EDC, HOBT, triethylamine 71.8–82 Efficient coupling with good purification protocols
Palladium-catalyzed coupling for chlorinated derivatives in N,N-dimethylacetamide at 100°C for 6 h Pd(OAc)2, tricyclohexylphosphine, K2CO3 26–50 (depending on substrate) For construction of chlorinated imidazoheterocycles

Detailed Research Findings and Analysis

  • The use of carbodiimide coupling agents (EDC) with HOBT is a well-established method for the preparation of amide-linked heterocyclic compounds like the target molecule. The reaction proceeds efficiently at low temperatures, minimizing side reactions and racemization, which is critical for chiral intermediates.

  • The presence of the chloro substituent influences the reactivity and purification of the intermediate compounds. Palladium-catalyzed cross-coupling reactions provide a versatile route to introduce such substituents on the heterocyclic core, although yields may vary depending on the substrate and reaction conditions.

  • Purification techniques such as flash chromatography using ethyl acetate/petroleum ether mixtures or reverse-phase chromatography with acetonitrile/water gradients are effective in isolating the pure target compound.

  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by proton nuclear magnetic resonance (^1H NMR) spectroscopy confirm the formation of the desired products with characteristic chemical shifts corresponding to the heterocyclic protons and aliphatic side chains.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Temperature Time Yield (%) Purification Method
Cyclization to form imidazo[1,2-a]pyrazine Precursors (pyrazine, imidazole derivatives) N,N-dimethylacetamide 95–100°C 5–6 h ~26–50 Silica gel chromatography
Introduction of 3-chloro substituent Chlorinated aromatic amines, Pd catalyst N,N-dimethylacetamide 100°C 6 h 26–50 Reverse phase chromatography
Coupling with 4-oxobutanoic acid 4-oxobutanoic acid, EDC, HOBT CH2Cl2 or DMF 0–20°C 4–16 h 71.8–86 Flash chromatography

Chemical Reactions Analysis

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide. This can result in the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The chloro substituent and oxobutanoic acid moiety can further influence the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name & Reference Core Structure Substituents Biological Activity Key Differences vs. Target Compound
Target Compound Imidazo[1,2-a]pyrazine 3-Cl, 4-oxobutanoic acid Unknown (theoretical) Baseline structure for comparison.
Ganaplacide Imidazo[1,2-a]pyrazine 3-(4-fluoroanilino), 2-(4-fluorophenyl), aminoethanone Antimalarial Fluorine substituents; lacks oxobutanoic acid; aminoethanone side chain instead.
Compound 25 Imidazo[1,2-a]pyrazine 2-(4-fluorophenyl), 3-(3-fluorophenylamino), aminoethanone Antimalarial (inferred) Dual fluorine substituents; ethanone side chain; no chlorine or carboxylic acid.
P56524 Imidazo[1,2-a]pyrazine 3-phenyl, thiophene-2-carboxamide Non-cancer drug (unspecified) Carboxamide side chain; phenyl substitution; lacks chlorine and oxobutanoic acid.
Sitagliptin Phosphate Triazolo[4,3-a]pyrazine 3-(trifluoromethyl), 4-(2,4,5-trifluorophenyl)butan-1-one DPP-4 inhibitor Triazole core instead of imidazole; trifluoromethyl and trifluorophenyl groups; ketone side chain.
MerTK Inhibitor Imidazo[1,2-a]pyrazine Ureido-phenoxy-pyrimidine substituent Kinase inhibition Complex substituents targeting MerTK; lacks oxobutanoic acid and chlorine.

Key Comparative Analysis

Pharmacological Properties
  • Solubility: The oxobutanoic acid moiety improves aqueous solubility relative to ethanone or carboxamide derivatives (e.g., Compound 25 or P56524), though ionization at physiological pH may reduce oral bioavailability .
  • Metabolism : Chlorine’s electron-withdrawing effect may slow hepatic clearance compared to fluorine, as seen in ’s antimalarial derivatives.

Biological Activity

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core, characterized by the presence of nitrogen atoms in its ring structure. The chemical formula is C10H9ClN4O3C_{10}H_{9}ClN_{4}O_{3} with a molecular weight of 252.66 g/mol. Its structural uniqueness contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that compounds with similar structures have antioxidant activities comparable to well-known antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
This compoundTBD
Ascorbic Acid58.2

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, it was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated a higher cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, suggesting selective activity towards certain cancer types .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The compound's structure allows it to act as a free radical scavenger and may also inhibit specific enzymes involved in cancer progression.

Case Study 1: Antioxidant Evaluation

In a comparative study on various hydrazone derivatives, compounds structurally related to this compound showed enhanced antioxidant activities. The study highlighted the significance of substituents on the imidazo core in modulating biological activity .

Case Study 2: Cancer Cell Line Testing

A recent investigation focused on the cytotoxic effects of this compound against multiple cancer cell lines. The findings revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics in some cases, indicating its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous protocols for oxobutanoic acid derivatives. For example, highlights the use of flash chromatography and HPLC (>95% purity) to isolate and validate the compound. Ensure rigorous purification steps, including recrystallization or gradient elution in column chromatography. Monitor reaction progress via TLC or LC-MS to minimize byproducts .

Q. How can NMR and MS data confirm the structural integrity of this compound?

  • Methodological Answer : Compare experimental 1^1H and 13^13C NMR chemical shifts with computational predictions (e.g., DFT calculations) or published data for structurally similar imidazo[1,2-a]pyrazines. and provide detailed spectral assignments for related compounds, including carbonyl (170-180 ppm in 13^13C NMR) and aromatic proton signals. High-resolution mass spectrometry (HRMS) should match the exact mass (≤5 ppm error), as demonstrated in for validating molecular formulas .

Q. What initial biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) based on structural analogs. and suggest that imidazo[1,2-a]pyrazines often interact with enzymes or nucleic acids. Use fluorescence polarization for binding studies or colorimetric assays (e.g., MTT for cytotoxicity) with appropriate controls. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity profiling against related targets are critical .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis design?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio) to model reaction pathways and transition states, as described in . Use software like Gaussian or ORCA to predict energy barriers and optimize intermediates. Couple this with machine learning to prioritize reaction conditions (solvent, catalyst) from historical data, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported spectral data or synthesis yields?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables. Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with databases (e.g., PubChem or Reaxys). For yield discrepancies, analyze intermediates via in situ IR or mass spectrometry to identify side reactions or degradation pathways .

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Systematically vary substituents at the 3-chloro and oxobutanoic acid positions ( ). Synthesize analogs with electron-withdrawing/donating groups and assess changes in bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Corrogate SAR data with physicochemical properties (logP, pKa) to identify pharmacophores .

Q. What advanced techniques characterize its interaction with biological macromolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. For covalent binding (common with chlorinated groups), use LC-MS/MS to identify adducts. Cryo-EM or X-ray crystallography can resolve binding sites, as seen in for similar electrophilic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.